molecular formula C9H8N2 B013803 Nornicotyrine CAS No. 494-98-4

Nornicotyrine

Cat. No. B013803
CAS RN: 494-98-4
M. Wt: 144.17 g/mol
InChI Key: CBTWKRLUNDZXIF-UHFFFAOYSA-N
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Description

Synthesis Analysis

Nornicotine synthesis is mediated by several cytochrome P450 monooxygenases, including CYP82E4, which functions as a nicotine demethylase. This enzymatic activity facilitates the conversion of nicotine to nornicotine, highlighting a biochemical pathway significant for its formation in tobacco plants (Siminszky et al., 2005).

Molecular Structure Analysis

The molecular structure of nornicotine and its isomers, as well as their conformational behavior, have been extensively studied using computational methods. These studies reveal the flexibility of nornicotine's structure and its preferred conformations, which have implications for its reactivity and interactions with biological receptors (Yoshida et al., 2014).

Chemical Reactions and Properties

Nornicotine can catalyze aldol reactions in aqueous conditions, a property explored through synthetic and theoretical investigations. This catalytic activity underscores the potential chemical roles of nicotine metabolites and their relevance in organic chemistry (Dickerson et al., 2004).

Physical Properties Analysis

The physical properties of nornicotine, such as its solubility and phase behavior, are influenced by its molecular structure and environmental conditions. These properties are critical for understanding its distribution and behavior in biological systems and during the processing of tobacco products.

Chemical Properties Analysis

The reactivity of nornicotine with various chemical agents, including its role in the formation of carcinogenic nitrosamines, is a significant area of study. The chemical properties of nornicotine, particularly its interactions with nitrosating agents, are central to assessing its toxicological implications (Knezevich et al., 2013).

Scientific Research Applications

  • Physiological Research : Nornicotyrine is used as a plant growth retardant in physiological research to study the regulation of terpenoid metabolism, which is crucial for understanding cell division, cell elongation, and senescence (Grossmann, 1990).

  • Chemistry and Catalysis : It has been found that nornicotine, a minor metabolite of nicotine, can catalyze aldol reactions at physiological pH, suggesting potential applications in chemical synthesis (Dickerson & Janda, 2002). The [Ru(bpy)2(nornicotine)2]2+ complex, in particular, shows efficient catalysis for aldol reactions, demonstrating an enhanced catalytic activity compared to free nornicotine (Guzmán Ríos et al., 2022).

  • Medical and Biological Research : Nornicotyrine has been studied for its effects on cell movement and the impairment of adherens junctions in endothelial cells, which may have implications for atherosclerosis research (Gagat et al., 2013). Additionally, it is found to stimulate dopamine release from the nucleus accumbens, contributing to tobacco dependence (Green et al., 2001). In vascular biology, nornicotine and nicotine have been shown to induce neovascularization, potentially through modulation of VEGF/PEDF signaling (Zhang et al., 2015).

  • Tobacco Research and Dependence : Research on nornicotine is significant in the context of tobacco products, as it is a key component and can impact nicotine dependence. Studies have shown that it is N-demethylated in the brain, affecting dependence and drug discovery (Papke et al., 2007). Understanding the conversion of nicotine to nornicotine is also crucial in chewing tobacco research, as it affects tobacco quality and health impacts (Moghbel et al., 2017).

  • Synthesis and Genetic Studies : Nornicotine's role in the synthesis of chiral pyrrolidines and ligands has been explored, indicating its utility in studying stereochemistry (Loh et al., 1999). Genetic engineering efforts to reduce nornicotine levels in tobacco have been undertaken to minimize its harmful effects (Gavilano et al., 2006).

properties

IUPAC Name

3-(1H-pyrrol-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2/c1-3-8(7-10-5-1)9-4-2-6-11-9/h1-7,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBTWKRLUNDZXIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60197788
Record name Nornicotyrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60197788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nornicotyrine

CAS RN

494-98-4
Record name 3-(1H-Pyrrol-2-yl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=494-98-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nornicotyrine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000494984
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Record name Nornicotyrine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 494-98-4
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Record name NORNICOTYRINE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
104
Citations
AH Beckett, JW Gorrod, P Jenner - Journal of Pharmacy and …, 1972 - Wiley Online Library
… No unchanged /I-nicotyrine, /I-nornicotyrine or myosmine was detected in urine. More … Myosmine, P-nicotyrine or P-nornicotyrine could not be detected in urine up to 24 h after …
S Saeki, T Hayashi, M Hamana - Heterocycles (Sendai), 1984 - pascal-francis.inist.fr
A new synthesis of nornicotyrine … A new synthesis of nornicotyrine … Nornicotyrine …
Number of citations: 2 pascal-francis.inist.fr
M Hye-Jung - Journal of the Korean Society of Tobacco Science, 2005 - koreascience.kr
… , the order of concentration of alkaloids was nicotine > anatabine > nornicotine > 3nicotyrine > [3-formylnornicotine > myosmine > 2,3"-dipyridyl - cotinine - anabasine > Bnornicotyrine. …
Number of citations: 0 koreascience.kr
W Zwickenpflug, S Tyroller - Chemical research in toxicology, 2006 - ACS Publications
… A constant conversion of myosmine to nornicotyrine can be … for nornicotyrine did not differ between day 1 and day 4. After 30 min, neither degradation nor formation of nornicotyrine can …
Number of citations: 24 0-pubs-acs-org.brum.beds.ac.uk
JWS Blacklock, JG Burgan - British Journal of Cancer, 1962 - ncbi.nlm.nih.gov
… Nornicotyrine. This compound was prepared by the dehydrogenation of myosmine over palladium charcoal using a method similar to that of Spath, Wenusch and Zajic (1936). …
CH Jarboe, CJ Rosene - Journal of the Chemical Society (Resumed), 1961 - pubs.rsc.org
… The subsequent reactions of myosmine yield nornicotyrine,t … t The formation of nornicotyrine from myosmine suggests that … which immediately assumes the structure of nornicotyrine. …
Number of citations: 29 0-pubs-rsc-org.brum.beds.ac.uk
JR Shifflett, L Watson, DJ McNally, DZ Bezabeh - Chromatographia, 2018 - Springer
… The method described in this paper permits the simultaneous determination of the aforementioned tobacco alkaloids, TSNA, nornicotyrine, and solanesol in methanolic extracts of …
J Asensio, D Berenguer, A Marcilla… - Journal of Analytical and …, 2023 - Elsevier
… The products distribution as well as their evolution is also highly affected by the atmosphere, being 3-vynil pyridine and nornicotyrine the major compounds under inert atmosphere, …
T Kisaki, M Ihida, E Tamaki - Journal of the Agricultural Chemical …, 1960 - academic.oup.com
… The mixture contained mostly nicotinic acid, mp 234C and a small amount of a crystalline substance which was presumed to be nornicotyrine but further clarification was unsuccessful. …
Number of citations: 13 0-academic-oup-com.brum.beds.ac.uk
J Asensio, A Marcilla, M Beltran - Effect of Catalysts, 2022 - papers.ssrn.com
… The products distribution as well as their evolution is also highly affected by the atmosphere, being 3-vynil pyridine and nornicotyrine the major compounds under inert atmosphere, …
Number of citations: 1 papers.ssrn.com

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